molecular formula C5H8O2 B089884 Ethene, 1,1'-(methylenebis(oxy))bis-, homopolymer CAS No. 111-38-6

Ethene, 1,1'-(methylenebis(oxy))bis-, homopolymer

Cat. No. B089884
CAS RN: 111-38-6
M. Wt: 100.12 g/mol
InChI Key: DFFZYNIDEOOVAU-UHFFFAOYSA-N
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Description

Ethene, 1,1'-(methylenebis(oxy))bis-, homopolymer, also known as Polyethylene Glycol (PEG), is a synthetic polymer that has been widely used in various industries due to its unique properties. PEG is a water-soluble, odorless, and tasteless compound that has been extensively studied for its applications in scientific research.

Mechanism of Action

PEG works by forming hydrogen bonds with water molecules, which allows it to solubilize hydrophobic molecules. It also forms a protective coating around proteins and other biomolecules, which prevents their denaturation or aggregation. PEG can also alter the pharmacokinetics of drugs by increasing their half-life and reducing their clearance.
Biochemical and Physiological Effects:
PEG has been shown to have a low toxicity profile in vitro and in vivo studies. However, high molecular weight PEGs (>10,000 Da) can induce renal damage and immunogenic responses in some individuals. PEG can also affect the activity of enzymes and alter the conformation of proteins.

Advantages and Limitations for Lab Experiments

PEG has several advantages for lab experiments, such as its ability to solubilize hydrophobic molecules, its non-toxic and non-immunogenic properties, and its ability to alter the pharmacokinetics of drugs. However, PEG can also interfere with some assays and alter the activity of enzymes. The choice of PEG molecular weight and concentration should be carefully considered based on the specific experiment.

Future Directions

There are several future directions for the use of PEG in scientific research. One area of interest is the development of PEG-based biomaterials for tissue engineering and regenerative medicine. PEG can also be used for the delivery of gene therapy vectors and nanoparticles. Further studies are needed to optimize the use of PEG in these applications and to address any potential toxicity concerns.

Synthesis Methods

PEG is synthesized by the polymerization of ethylene oxide. The process involves the addition of ethylene oxide to a starter molecule, which can be water, glycerol, or ethylene glycol. The reaction is catalyzed by an alkaline catalyst, such as potassium hydroxide or sodium hydroxide. The resulting product is a polymeric chain of repeating units of ethylene oxide.

Scientific Research Applications

PEG has a wide range of applications in scientific research. It is commonly used as a surfactant, a lubricant, and a solubilizing agent. PEG is also used in protein purification, drug delivery, and tissue engineering. Due to its non-toxic and non-immunogenic properties, PEG has been extensively studied for its applications in biomedical research.

properties

IUPAC Name

ethenoxymethoxyethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-6-5-7-4-2/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFZYNIDEOOVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9003-33-2
Record name Ethene, 1,1′-[methylenebis(oxy)]bis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40864148
Record name [(Ethenyloxy)methoxy]ethene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethenoxymethoxyethene

CAS RN

111-38-6, 9003-33-2
Record name Ethene, 1,1′-[methylenebis(oxy)]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, 1,1'-(methylenebis(oxy))bis-, homopolymer
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, 1,1'-[methylenebis(oxy)]bis-, homopolymer
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethene, 1,1'-[methylenebis(oxy)]bis
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